molecular formula C11H14N2O2 B1597813 (4-Hydroxy-phenyl)-piperazin-1-yl-methanone CAS No. 563538-33-0

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone

Cat. No.: B1597813
CAS No.: 563538-33-0
M. Wt: 206.24 g/mol
InChI Key: ODJPRCJSCMHSOS-UHFFFAOYSA-N
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Description

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: is a chemical compound that belongs to the class of phenyl(piperazin-1-yl)methanone derivatives. This compound features a phenyl ring substituted with a hydroxyl group and a piperazine ring linked through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a suitable reagent, such as a carbonyl compound. The reaction conditions may include heating under reflux, use of a catalyst, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The choice of solvent, temperature, and pressure are critical factors in scaling up the production process.

Chemical Reactions Analysis

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Piperazine derivatives with different substituents from reduction reactions.

  • Substituted piperazine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been investigated for its biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It has shown potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Hydroxy-phenyl)-piperazin-1-yl-methanone exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, demonstrating potential therapeutic applications in treating hyperpigmentation disorders.

Comparison with Similar Compounds

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: is compared with other similar compounds, such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (4-fluorophenyl)indol-5-yl-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone[_{{{CITATION{{{5{Pharmacologic characterization of JNJ-42226314, [1-(4-fluorophenyl ...](https://jpet.aspetjournals.org/content/jpet/early/2019/12/09/jpet.119.262139.full.pdf?with-ds=yes). These compounds share structural similarities but differ in their functional groups and biological activities[{{{CITATION{{{2{Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl ...](https://chemistry-europe.onlinelibrary.wiley.com/doi/pdf/10.1002/cmdc.202200305)[{{{CITATION{{{_5{Pharmacologic characterization of JNJ-42226314, 1-(4-fluorophenyl ...

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Properties

IUPAC Name

(4-hydroxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJPRCJSCMHSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374743
Record name (4-Hydroxy-phenyl)-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563538-33-0
Record name (4-Hydroxy-phenyl)-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 563538-33-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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